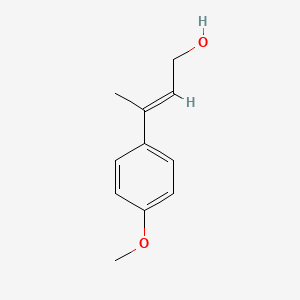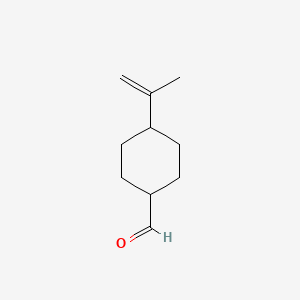
2,4,6,8-Tetramethylnona-1,8-diene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6,8-Tetramethylnona-1,8-diene is an organic compound characterized by its unique structure, which includes two double bonds and four methyl groups attached to a nine-carbon chain. This compound falls under the category of conjugated dienes, which are known for their stability and reactivity due to the delocalization of electrons across the double bonds.
准备方法
Synthetic Routes and Reaction Conditions: 2,4,6,8-Tetramethylnona-1,8-diene can be synthesized through several methods commonly used for the preparation of conjugated dienes. One of the primary methods involves the dehydration of diols (dihydroxy alkanes) or the dehydrohalogenation of dihalides (dihaloalkanes) . These reactions typically require strong acids or bases as catalysts and are conducted under controlled temperatures to ensure the formation of the desired conjugated diene.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale dehydration or dehydrohalogenation processes. These methods are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to obtain high-purity products.
化学反应分析
Types of Reactions: 2,4,6,8-Tetramethylnona-1,8-diene undergoes various chemical reactions, including:
Electrophilic Addition: This compound can react with halogens or hydrogen halides, leading to the formation of 1,2- and 1,4-addition products.
Oxidation: It can be oxidized to form corresponding epoxides or diols, depending on the oxidizing agent used.
Polymerization: Due to its conjugated diene structure, it can participate in polymerization reactions to form synthetic polymers.
Common Reagents and Conditions:
Electrophilic Addition: Reagents such as bromine or hydrogen chloride are commonly used under mild conditions.
Oxidation: Reagents like potassium permanganate or osmium tetroxide are used under controlled conditions to achieve selective oxidation.
Polymerization: Catalysts such as Ziegler-Natta catalysts are employed to initiate polymerization reactions.
Major Products:
Electrophilic Addition: The major products include halogenated derivatives and hydrogenated compounds.
Oxidation: The major products are epoxides and diols.
Polymerization: The major products are synthetic polymers with varying properties depending on the polymerization conditions.
科学研究应用
2,4,6,8-Tetramethylnona-1,8-diene has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of conjugated dienes and their behavior in various chemical reactions.
Biology: Its derivatives are explored for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of synthetic polymers, which have applications in materials science and engineering.
作用机制
The mechanism of action of 2,4,6,8-Tetramethylnona-1,8-diene in chemical reactions involves the interaction of its conjugated double bonds with various reagents. The delocalized electrons in the conjugated system make it highly reactive towards electrophiles, leading to the formation of stable carbocation intermediates . These intermediates can then undergo further reactions to form the final products. The molecular targets and pathways involved depend on the specific reaction and reagents used.
相似化合物的比较
- 2,4,5,6-Tetramethyldeca-1,7-diene
- 2,8-Dimethyl-4,6-decadiene
- 1,5-Diisopropyl-1,4-hexadiene
Comparison: 2,4,6,8-Tetramethylnona-1,8-diene is unique due to its specific arrangement of methyl groups and double bonds, which confer distinct reactivity and stability compared to other similar compounds . Its conjugated diene structure allows for a wide range of chemical reactions, making it a valuable compound in both research and industrial applications.
属性
CAS 编号 |
129085-54-7 |
|---|---|
分子式 |
C13H24 |
分子量 |
180.33 g/mol |
IUPAC 名称 |
2,4,6,8-tetramethylnona-1,8-diene |
InChI |
InChI=1S/C13H24/c1-10(2)7-12(5)9-13(6)8-11(3)4/h12-13H,1,3,7-9H2,2,4-6H3 |
InChI 键 |
ZWOKFAVFJDZGAW-UHFFFAOYSA-N |
规范 SMILES |
CC(CC(C)CC(=C)C)CC(=C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,3,5,6-Tetrachloro-4-[(furan-2-yl)methoxy]phenol](/img/structure/B14281629.png)






![5-[5-(Hydroxymethyl)furan-2-carbonyl]pyrimidin-2(1H)-one](/img/structure/B14281674.png)
![2-[(Prop-2-en-1-yl)sulfanyl]-1,3,2lambda~5~-dithiaphosphinane-2-thione](/img/structure/B14281693.png)
![N-[2-(Prop-2-en-1-yl)cyclohexylidene]hydroxylamine](/img/structure/B14281694.png)

![4-{Dimethoxy[(propan-2-yl)oxy]silyl}-5-methyloxolan-2-one](/img/structure/B14281701.png)

![1-(Methylsulfanyl)-3-(propan-2-yl)-3H-pyrrolo[2,1-a]isoindole-2,5-dione](/img/structure/B14281709.png)
